1-(2,4-Diformylphenyl)propan-2-one
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Overview
Description
1-(2,4-Diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . This compound is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is primarily used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-(2,4-Diformylphenyl)propan-2-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the desired positions . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(2,4-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
1-(2,4-Diformylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Diformylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
1-(2,4-Diformylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4-Diformylphenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(2,4-Diformylphenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of propan-2-one.
2,4-Diformylphenylacetic acid: Contains a carboxylic acid group instead of a ketone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-8(14)4-10-3-2-9(6-12)5-11(10)7-13/h2-3,5-7H,4H2,1H3 |
InChI Key |
CGLTXFFZEDSCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C=O)C=O |
Origin of Product |
United States |
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